![molecular formula C18H18N2O B2857524 N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide CAS No. 2411274-91-2](/img/structure/B2857524.png)
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide, also known as PCCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCCP belongs to the class of cyclopropylamines and has been investigated for its role in various biochemical and physiological processes.
作用機序
The mechanism of action of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and DNA damage response, leading to the inhibition of cancer cell growth. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE by N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been found to reduce oxidative stress and inflammation in Alzheimer's and Parkinson's disease models by upregulating antioxidant enzymes and reducing the levels of pro-inflammatory cytokines. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One advantage of using N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in lab experiments is its specificity for HDAC and AChE inhibition. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to be a potent inhibitor of HDAC and AChE, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide research. One direction is to investigate the potential of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in more detail to identify additional molecular targets. Furthermore, the development of more water-soluble derivatives of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide could improve its bioavailability and make it a more effective therapeutic agent.
合成法
The synthesis of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide involves the reaction between 2-pyridylcyclopropylamine and cinnamaldehyde. This reaction is catalyzed by Lewis acid, and the product obtained is N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's and Parkinson's disease models.
特性
IUPAC Name |
N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-17(21)20-18(14-6-4-3-5-7-14)16-12-15(16)13-8-10-19-11-9-13/h2-11,15-16,18H,1,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSGNDXVFIQJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

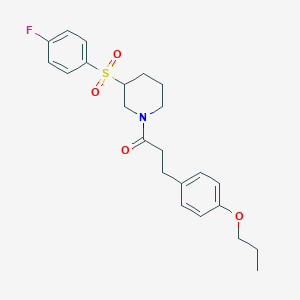
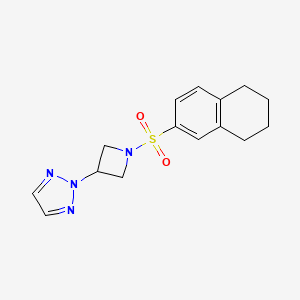
![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)
![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)
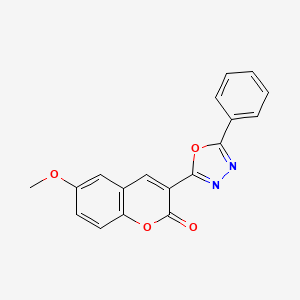
![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)
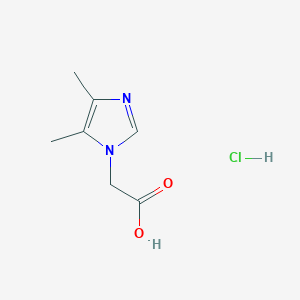
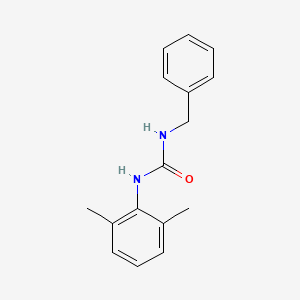
![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
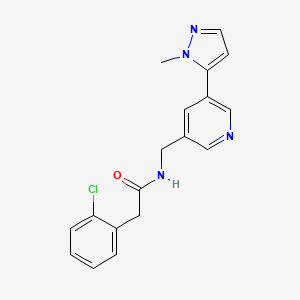
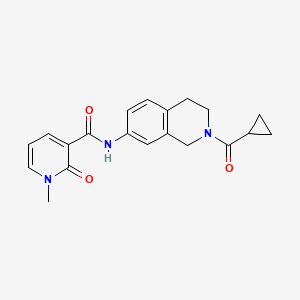
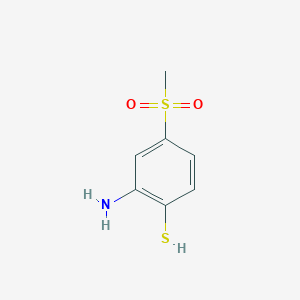
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)